(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride
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Overview
Description
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.
Biochemical Pathways
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule , which could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule , which could potentially impact the compound’s bioavailability.
Result of Action
It is known that triazole derivatives possess various biological activities , suggesting that this compound may have a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the triazole ring or the phenylmethanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or triazole nitrogen atoms .
Scientific Research Applications
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Fluconazole: A triazole-containing antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal drug with a triazole ring, used for its broad-spectrum activity
Biological Activity
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride, also known by its CAS number 1107635-36-8, is a triazole-based compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action and therapeutic applications.
- Molecular Formula : C9H11ClN4
- Molecular Weight : 210.66 g/mol
- Physical State : Solid
- Melting Point : Predicted at 109.54 °C
- Storage Conditions : Recommended at -20 °C
Biological Activity Overview
Research indicates that triazole derivatives exhibit a broad range of biological activities. The following sections detail specific studies that highlight the biological efficacy of this compound.
Antimicrobial Activity
A study assessing various triazole derivatives has shown that compounds similar to this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating potential as an antibiotic agent .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activity through mechanisms such as inhibition of the NF-kB pathway. A related compound demonstrated significant growth inhibition across a panel of 60 human cancer cell lines with GI50 values in the nanomolar range . Molecular docking studies revealed strong binding affinities to target proteins involved in cancer progression, suggesting that this compound may similarly inhibit tumor growth through these pathways.
Antioxidant Activity
The antioxidant potential of triazole derivatives has been evaluated using DPPH and ABTS assays. These studies indicate that certain triazole compounds can effectively scavenge free radicals, with IC50 values comparable to established antioxidants like ascorbic acid . Such properties suggest that this compound may play a role in mitigating oxidative stress-related diseases.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Inhibition of Key Enzymes : Triazole compounds often act by inhibiting enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : Compounds in this class can influence cellular signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and apoptosis in cancer cells.
- Radical Scavenging : The ability to neutralize free radicals contributes to both antioxidant effects and protection against cellular damage.
Case Studies
Several studies have highlighted the relevance of triazole derivatives in clinical applications:
Study 1: Antibacterial Efficacy
A recent investigation into various triazole derivatives showed that compounds with structural similarities to this compound exhibited potent antibacterial activity against a range of pathogens including Candida albicans and E. coli. The study utilized MIC assays to determine efficacy .
Study 2: Anticancer Activity
Research involving a panel of human cancer cell lines indicated that triazole derivatives could inhibit cell growth effectively. The lead compound from this series showed an EC50 value significantly lower than conventional chemotherapeutics . This suggests a promising avenue for developing new anticancer therapies based on the triazole scaffold.
Properties
IUPAC Name |
[4-(triazol-2-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13;/h1-6H,7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBFLUNDCKELV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2N=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.